Cas no 1131588-07-2 (4-Butyl-3-iodobenzoic acid)

4-Butyl-3-iodobenzoic acid is a substituted benzoic acid derivative featuring a butyl group at the 4-position and an iodine atom at the 3-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the iodine substituent. The butyl group enhances lipophilicity, making it useful in the design of hydrophobic intermediates. Its carboxylic acid functionality allows for further derivatization, such as esterification or amidation. The compound is typically employed as a building block in the development of more complex molecules, including potential bioactive agents or materials with tailored properties.
4-Butyl-3-iodobenzoic acid structure
4-Butyl-3-iodobenzoic acid structure
Product Name:4-Butyl-3-iodobenzoic acid
CAS No:1131588-07-2
MF:C11H13IO2
MW:304.124195814133
MDL:MFCD11110768
CID:1011074
PubChem ID:44828831
Update Time:2025-06-13

4-Butyl-3-iodobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Butyl-3-iodobenzoic acid
    • 4-butyl-3-iodanyl-benzoic acid
    • A802818
    • AK133693
    • CTK8E2074
    • FT-0656023
    • KB-145253
    • SBB067863
    • DB-060335
    • AKOS015843251
    • DTXSID40660920
    • 4-butyl-3-iodobenzoicacid
    • 1131588-07-2
    • MDL: MFCD11110768
    • Inchi: 1S/C11H13IO2/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12/h5-7H,2-4H2,1H3,(H,13,14)
    • InChI Key: KJYDZDRDOSJJLZ-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=O)O)C=CC=1CCCC

Computed Properties

  • Exact Mass: 303.99603g/mol
  • Monoisotopic Mass: 303.99603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 37.3Ų

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4-Butyl-3-iodobenzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1131588-07-2)4-Butyl-3-iodobenzoic acid
Order Number:A802818
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):198.0
Email:sales@amadischem.com

Additional information on 4-Butyl-3-iodobenzoic acid

Recent Advances in the Application of 4-Butyl-3-iodobenzoic Acid (CAS: 1131588-07-2) in Chemical Biology and Pharmaceutical Research

4-Butyl-3-iodobenzoic acid (CAS: 1131588-07-2) is a halogenated benzoic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of bioactive molecules and has shown promise in various therapeutic areas. Recent studies have explored its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

One of the key areas of interest is the role of 4-Butyl-3-iodobenzoic acid in the synthesis of small-molecule inhibitors targeting inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel COX-2 inhibitors, which exhibited enhanced selectivity and reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The iodine moiety in the compound was found to play a critical role in binding interactions with the enzyme's active site, highlighting the importance of halogen bonding in drug design.

In addition to its pharmacological applications, 4-Butyl-3-iodobenzoic acid has also been investigated for its use in radiopharmaceuticals. The iodine atom in the molecule provides a convenient site for radioisotope labeling, making it a promising candidate for positron emission tomography (PET) imaging agents. Recent work by a research team at MIT has focused on incorporating this compound into probes for detecting tumor-associated inflammation, with preliminary results showing high target specificity and favorable pharmacokinetic profiles.

The compound's chemical properties have also been the subject of recent computational studies. Molecular dynamics simulations have revealed that the butyl chain contributes to improved membrane permeability, while the carboxylic acid group facilitates interactions with biological targets. These insights are being leveraged to optimize the structure-activity relationships of derivatives based on 4-Butyl-3-iodobenzoic acid, as reported in a 2024 publication in ACS Chemical Biology.

Despite these advancements, challenges remain in the large-scale synthesis and purification of 4-Butyl-3-iodobenzoic acid. Recent process chemistry research has focused on developing more efficient synthetic routes, with a particular emphasis on green chemistry principles. A team from the University of Cambridge has recently reported a novel catalytic method that reduces the use of hazardous reagents while maintaining high yields, as detailed in their 2023 Organic Process Research & Development paper.

Looking forward, the unique properties of 4-Butyl-3-iodobenzoic acid (CAS: 1131588-07-2) position it as a valuable tool in medicinal chemistry and chemical biology. Ongoing research is exploring its potential in emerging areas such as targeted protein degradation and covalent inhibitor design. As our understanding of its molecular interactions continues to grow, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1131588-07-2)4-Butyl-3-iodobenzoic acid
A802818
Purity:99%
Quantity:1g
Price ($):198.0
Email